molecular formula C11H16 B14671912 6,7-Dimethylidenebicyclo[3.2.2]nonane CAS No. 36439-81-3

6,7-Dimethylidenebicyclo[3.2.2]nonane

Cat. No.: B14671912
CAS No.: 36439-81-3
M. Wt: 148.24 g/mol
InChI Key: NKXHCBXNNIBMMW-UHFFFAOYSA-N
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Description

6,7-Dimethylidenebicyclo[322]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylidenebicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of cycloheptatriene to cycloheptadiene, followed by a series of reactions to form the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial reactors, and employing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylidenebicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can lead to the formation of saturated derivatives.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield ketones or alcohols, while reduction could produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Dimethylidenebicyclo[3.2.2]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethylidenebicyclo[3.2.2]nonane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylidenebicyclo[3.2.2]nonane stands out due to its specific double bond positions, which confer unique reactivity and potential for diverse applications. Its structure allows for the formation of a wide range of derivatives, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

36439-81-3

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

6,7-dimethylidenebicyclo[3.2.2]nonane

InChI

InChI=1S/C11H16/c1-8-9(2)11-5-3-4-10(8)6-7-11/h10-11H,1-7H2

InChI Key

NKXHCBXNNIBMMW-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCC(C1=C)CC2

Origin of Product

United States

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